Illudin C

Description

Historical Context of Illudin Natural Product Discovery

The discovery of illudin natural products dates back to the mid-20th century. Investigations into the chemical constituents of certain fungi, particularly those from the genus Omphalotus, led to the isolation of these unique compounds. William J. Robbins and colleagues at the New York Botanical Garden began investigating Omphalotus illudens (formerly known as Clitocybe illudens or Omphalotus olearius) in the 1950s nih.govfungimag.comnih.gov. Extracts from these mushrooms showed activity against Staphylococcus aureus and Mycobacterium smegmatis. mdpi.com This early work led to the isolation of two key antibiotic compounds, Illudin S and Illudin M, reported in 1950. fungimag.com Illudin S was also independently isolated from Omphalotus guepiniiformis (synonym Lampteromyces japonicus) and initially named lampterol before being recognized as identical to Illudin S when its structure was determined. mdpi.com

Classification and Structural Features of the Illudin Sesquiterpenoid Family

Illudins are classified as sesquiterpenoids, a class of natural products composed of three isoprene units. nih.govcore.ac.uk They are characterized by a unique tricyclic ring system featuring a spirocyclopropyl-substituted fused 6,5-bicyclic core. researchgate.netwikipedia.org The illudin family exhibits structural diversity based on the degree and position of unsaturation and the location of tertiary hydroxyl groups. acs.org

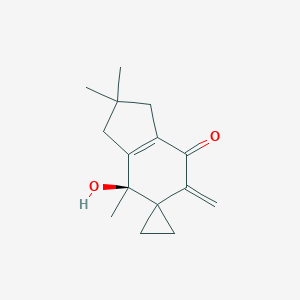

Illudin C, specifically, has a molecular formula of C₁₅H₂₀O₂. nih.gov Its structure includes a spiro[1,3-dihydroindene-6,1'-cyclopropane]-4-one core with hydroxyl and methylidene groups. nih.govsmolecule.com The illudin family, including this compound, Illudin S, and Illudin M, share this characteristic spirocyclopropane ring system fused to a bicyclic structure. youtube.com

The illudin family can be broadly categorized into different types based on their structural features:

Illudin M/S: Characterized by a conjugated C(4)-C(5)-C(9)-C(8) diene and a C(2) tertiary hydroxyl group. acs.org

this compound/C₂, C₃ and illudinic acid: Feature an unconjugated C(5)-C(9), C(2)-C(10) diene and a C(4) tertiary hydroxyl group. acs.org

Illudin A/B: Share features of both groups, possessing C(2) and C(4) tertiary hydroxyl substituents and C(5), C(9) sp²-hybridized carbon atoms. acs.org

This compound is reported to be found in Omphalotus olearius and Omphalotus illudens. nih.gov

Key Structural Features of Selected Illudins

| Compound | Molecular Formula | Key Structural Features |

| This compound | C₁₅H₂₀O₂ | Spiro[1,3-dihydroindene-6,1'-cyclopropane]-4-one core, hydroxyl, methylidene groups, C(4) tertiary hydroxyl. acs.orgnih.govsmolecule.com |

| Illudin M | C₁₅H₂₀O₃ | Spirocyclopropyl-substituted fused 6,5-bicyclic ring, conjugated C(4)-C(5)-C(9)-C(8) diene, C(2) tertiary hydroxyl. researchgate.netacs.orglipidmaps.orguni.lunih.gov |

| Illudin S | C₁₅H₂₀O₄ | Spirocyclopropyl-substituted fused 6,5-bicyclic ring, conjugated C(4)-C(5)-C(9)-C(8) diene, C(2) tertiary hydroxyl. nih.govresearchgate.netacs.orgcenmed.comuni.luscbt.com |

Academic Significance of this compound within Chemical Biology and Natural Product Chemistry

This compound holds academic significance due to its unique chemical structure and reported biological activities. As a member of the illudin family, its study contributes to the understanding of sesquiterpenoid biosynthesis and the structural features responsible for their observed biological effects. Research into this compound and its analogs has been driven by their potential applications, particularly in the context of cytotoxic properties. smolecule.com While Illudin S and Illudin M have been more extensively studied for their antitumor activity, this compound also exhibits biological activities that are of interest in chemical biology. acs.orgresearchgate.net The distinct structural features of this compound, such as the presence of specific hydroxyl and methylidene groups on its spirocyclic core, make it a valuable subject for structure-activity relationship studies within the illudin family. smolecule.com Its reactivity profile, including its electrophilic nature and ability to undergo alkylation reactions, is a key area of investigation in chemical biology, shedding light on its interactions with biological molecules. smolecule.com Studies on the synthesis of this compound, including total synthesis and semi-synthetic approaches, are important contributions to natural product chemistry, exploring methods to access and modify this complex scaffold. smolecule.comyoutube.com

Propriétés

Numéro CAS |

137637-31-1 |

|---|---|

Formule moléculaire |

C15H20O2 |

Poids moléculaire |

232.32 g/mol |

Nom IUPAC |

(7S)-7-hydroxy-2,2,7-trimethyl-5-methylidenespiro[1,3-dihydroindene-6,1'-cyclopropane]-4-one |

InChI |

InChI=1S/C15H20O2/c1-9-12(16)10-7-13(2,3)8-11(10)14(4,17)15(9)5-6-15/h17H,1,5-8H2,2-4H3/t14-/m0/s1 |

Clé InChI |

VHHHVRVVSIKHKN-AWEZNQCLSA-N |

SMILES |

CC1(CC2=C(C1)C(C3(CC3)C(=C)C2=O)(C)O)C |

SMILES isomérique |

C[C@@]1(C2=C(CC(C2)(C)C)C(=O)C(=C)C13CC3)O |

SMILES canonique |

CC1(CC2=C(C1)C(C3(CC3)C(=C)C2=O)(C)O)C |

Synonymes |

illudin C |

Origine du produit |

United States |

Isolation and Characterization Methodologies for Illudin C

Fungal Bioprospecting and Strain Isolation

Illudin C is primarily isolated from fungi, particularly species within the genus Omphalotus. The Jack-o'-lantern mushroom, Omphalotus olearius (also known by the synonyms Omphalotus illudens and Clitocybe illudens), has been identified as a prolific source of illudin sesquiterpenoids, including this compound. researchgate.netnih.govacs.org Another species, Omphalotus illudens, is also reported to produce this compound. nih.gov Fungal bioprospecting involves the search for new or known fungi that produce bioactive compounds. Once a promising fungal specimen is identified, strain isolation is performed to obtain a pure culture of the organism responsible for producing this compound. This typically involves culturing the fungus on suitable growth media.

Research has shown that the production of illudins by Omphalotus species can be influenced by the culture conditions and the composition of the growth medium. For instance, a different metabolic profile was observed when Clitocybe illudens (= Omphalotus olearius) was grown in still cultures compared to liquid shake cultures. Optimization of fermentation conditions and media composition can lead to improved yields of specific illudins. tandfonline.com

Chromatographic Separation and Purification Techniques

Following the cultivation of the fungal strain, the illudin compounds, including this compound, are extracted from the fungal biomass or the liquid culture medium using organic solvents. The crude extract contains a mixture of various metabolites, requiring chromatographic techniques for the separation and purification of this compound.

Common chromatographic methods employed in the isolation of illudins include column chromatography and high-performance liquid chromatography (HPLC). Silica gel and RP-18 gel are frequently used stationary phases for column chromatography. rhhz.net Flash column chromatography on silica gel with solvent systems like hexane/ethyl acetate mixtures has been reported for the isolation of illudins. nih.gov Preparative HPLC is also utilized for further purification to obtain this compound in a pure form. acs.orgtandfonline.comrhhz.net

An example of a purification strategy involves the extraction of culture liquid with ethyl acetate, followed by crystallization to obtain major compounds like illudin S, with the mother liquors containing other illudins, including illudin M and potentially this compound, which can then be further separated using chromatography. acs.org Another study mentions using a two-step solvent extraction procedure followed by solid phase extraction (SPE) for isolating illudin S from complex matrices, suggesting similar approaches could be adapted for this compound. scispace.com

Spectroscopic Elucidation Methods in Structural Confirmation

The structural confirmation of isolated this compound is achieved through a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1D and 2D NMR experiments, is crucial for determining the connectivity of atoms and the stereochemistry of the molecule. researchgate.netrhhz.netresearchgate.net Techniques such as ¹H NMR, ¹³C NMR, ¹H-¹H COSY, and HMBC are routinely used to assign proton and carbon signals and establish the molecular framework. rhhz.netrsc.org

Mass spectrometry (MS), including high-resolution mass spectrometry (HRMS), is used to determine the molecular weight and elemental composition of this compound. nih.govrhhz.net Techniques like Electron Ionization Mass Spectrometry (EI-MS) and Electrospray Ionization Mass Spectrometry (ESI-MS) provide molecular ion information. nih.govrhhz.net

Infrared (IR) spectroscopy can provide information about the functional groups present in the molecule, such as hydroxyl groups and carbonyl groups. rhhz.net

X-ray crystallography can be employed to definitively confirm the three-dimensional structure and relative configuration of illudin compounds when suitable crystals are obtained. acs.orgrhhz.netresearchgate.netscispace.com

Detailed NMR data, including chemical shifts and coupling constants, are essential for the complete structural assignment of this compound. nih.govrhhz.netlookchem.com Comparison of experimental spectroscopic data with reported values or with data from related illudin structures aids in the confirmation of the isolated compound. rhhz.net

Interactive Data Table: ¹H and ¹³C NMR Data for this compound (Example based on typical illudin analysis, specific this compound data from literature would be required for a precise table)

| Position | ¹H NMR (δ, multiplicity, J Hz) | ¹³C NMR (δ) |

| Example Data Points (Illustrative) | ||

| C-1 | - | - |

| C-2 | - | - |

| C-3 | - | Characteristic signal for cyclopropane ring |

| C-4 | - | Quaternary carbon signal |

| C-5 | - | sp² carbon signal |

| C-6 | - | - |

| C-7 | - | Quaternary carbon signal with hydroxyl group |

| C-8 | - | - |

| C-9 | - | sp² carbon signal |

| C-10 | - | - |

| C-11 | - | Characteristic signal for cyclopropane ring |

| C-12 | - | Characteristic signal for cyclopropane ring |

| Methyl groups | Signals around 1-2 ppm | Signals around 10-30 ppm |

| Hydroxyl proton | Signal around 3-5 ppm (variable) | - |

| Methylene proton (exocyclic double bond) | Signal around 4-5 ppm | - |

| Carbonyl carbon | Signal around 200 ppm | - |

Note: This table provides illustrative examples of the types of data obtained from NMR analysis of illudins. Specific, comprehensive ¹H and ¹³C NMR data for this compound would be required to populate this table accurately based on published research findings.

Biosynthesis of Illudin C

Proposed Biosynthetic Pathway from Farnesyl Diphosphate

The biosynthesis of illudins is believed to commence with the cyclization and rearrangement of farnesyl diphosphate (FPP). cjnmcpu.commtu.eduresearchgate.net FPP is synthesized via the mevalonate pathway, starting from acetyl-CoA, which is converted through several steps to isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). sjtu.edu.cnnih.gov These five-carbon units then condense to form geranyl diphosphate (GPP) and subsequently FPP. sjtu.edu.cnnih.gov

The initial step in illudin biosynthesis involves the cyclization of FPP, a reaction catalyzed by enzymes known as sesquiterpene synthases (STSs), specifically protoilludene synthase in this pathway. cjnmcpu.comnih.gov This cyclization is proposed to occur via the ionization of FPP, generating a farnesyl cation. mtu.eduresearchgate.net An intramolecular electrophilic attack of the C10-C11 double bond onto C1 of the farnesyl cation leads to the formation of a reactive 11-membered humulene cation intermediate. mtu.eduresearchgate.netrsc.org This humulene cation then undergoes further cyclization and rearrangement reactions to construct the foundational illudane skeleton. rsc.org Evidence suggests the involvement of a protoilludyl-type intermediate, such as protoilludene, in the synthesis of illudins. rsc.org Studies on Omphalotus olearius have identified enzymes like Omp6 and Omp7 as highly active and specific Δ-6 protoilludene synthases, indicating that the formation of Δ-6 protoilludene is an early and key step in the illudin biosynthetic pathway in this organism. nih.gov

Following the initial cyclization to form the protoilludane skeleton, a series of post-cyclization modifications are required to yield the diverse illudin compounds, including Illudin C. These modifications are carried out by accessory enzymes, such as cytochrome P450 monooxygenases and various oxidoreductases. cjnmcpu.comrsc.org The formation of the characteristic cyclopropyl ring found in the illudane structure is thought to arise from the oxidation of the C7-C8 double bond to an epoxide, followed by a ring contraction. researchgate.net Further modifications, such as dehydration and the oxidation of secondary hydroxyl groups to ketones, are also involved in the later stages of the biosynthesis, contributing to the specific functional groups present in this compound and other illudins. researchgate.net While detailed experimental data on every specific oxidation and reduction step leading to this compound is not extensively documented, the general enzymatic machinery involving P450 enzymes and oxidoreductases is understood to be crucial for tailoring the protoilludane scaffold into the final illudin products. cjnmcpu.comrsc.org

Initial Cyclization Steps and Intermediates

Isotopic Labeling Studies in Biosynthetic Pathway Elucidation

Isotopic labeling experiments have been instrumental in deciphering the complexities of the illudin biosynthetic pathway, providing insights into the incorporation of precursor molecules and the rearrangement of atoms during the process. mtu.eduresearchgate.netrsc.orgrsc.org

Studies utilizing Carbon-13 labeled precursors, such as [1,2-13C2]acetate, have demonstrated the incorporation pattern of isoprene units into the illudin skeleton. The observed labeling patterns in illudin M and illudin S are consistent with the expected assembly of the sesquiterpene structure from these five-carbon building blocks. rsc.orgrsc.org Furthermore, experiments with [1-13C]acetate have shown induced coupling between specific carbon atoms, such as C-6 and C-7, further supporting the proposed connectivity and rearrangement within the molecule during biosynthesis. rsc.org These 13C labeling studies have been crucial in validating the mevalonate pathway as the source of the carbon atoms in illudins and in understanding how the original isoprene units are connected in the final illudane structure. rsc.orgrsc.org

Deuterium labeling studies have provided detailed information about the fate of hydrogen atoms during illudin biosynthesis. For instance, the incorporation of deuterium from [4(R)-4-2H]-mevalonate into illudin M has been observed, aligning with the expected mevalonoid pathway. mtu.eduresearchgate.net Investigations using [5-3H]-mevalonate have indicated that the hydrogen atom at the C6 position of illudin M originates from the C1 position of farnesyl diphosphate. researchgate.netrsc.org Importantly, deuterium labeling with [5-2H2,5-13C]mevalonate has revealed the retention of a 2H-13C coupling at C-6 in biosynthesized illudin M. This finding contradicts earlier hypotheses and demonstrates that this particular hydrogen atom at C-6 is not involved in a hydride rearrangement during the biosynthetic process. rsc.org However, other studies have suggested the occurrence of hydride shifts and nonstereospecific deprotonations/reprotonations while the humulene cation intermediate is bound to the enzyme active site, contributing to the final hydrogen atom positions and stereochemistry. researchgate.net Unusual labeling patterns, such as the presence of two deuterium atoms at C-6 in related metabolites, have also been observed and are proposed to arise from carbocations at the cyclase active site undergoing non-stereospecific reprotonation or deuteration. rsc.org

Carbon-13 Labeling Experiments

Enzymatic and Genetic Investigations of Biosynthetic Enzymes

The biosynthesis of illudins is orchestrated by a suite of enzymes, with sesquiterpene synthases (STSs) playing a central role in the initial cyclization of FPP. nih.govnih.gov Protoilludene synthase is the specific STS responsible for catalyzing the formation of the protoilludane skeleton. cjnmcpu.com Research has led to the identification and characterization of several protoilludene synthases from Basidiomycetes, the class of fungi that produce illudins. For example, Pro1 from Armillaria gallica was one of the first identified enzymes of this type. cjnmcpu.com

Genomic studies of illudin-producing fungi, such as Omphalotus olearius, have revealed the presence of multiple putative sesquiterpene synthase genes. sjtu.edu.cnnih.gov A total of 11 such genes were identified in the O. olearius genome. sjtu.edu.cnnih.gov Among these, genes like omp1, omp6, and omp7 are situated within apparent biosynthetic gene clusters, strongly suggesting their involvement in the illudin biosynthetic pathway. sjtu.edu.cnnih.gov Functional expression studies of omp6 and omp7 in Escherichia coli have experimentally confirmed their activity as highly specific Δ-6 protoilludene synthases, validating their crucial role in initiating the biosynthetic cascade. nih.gov Beyond the initial cyclization, accessory enzymes, including cytochrome P450 monooxygenases and various oxidoreductases, are encoded by genes within these clusters and are responsible for the subsequent oxidation and modification steps that lead to the final illudin structures. cjnmcpu.comrsc.org

Chemical Synthesis of Illudin C and Analogues

Total Synthesis Strategies of Illudin C

Total synthesis approaches to this compound aim to construct the entire molecule from simpler precursors. These strategies often involve the convergent assembly of the key structural fragments.

Convergent Synthetic Approaches to the Tricyclic Core

Convergent synthesis involves synthesizing key fragments of a molecule separately and then coupling them in a later step, which can be more efficient for complex targets like this compound. A convergent total synthesis of this compound has been described, where the tricyclic ring system was rapidly assembled from cyclopropane and cyclopentene precursors. nih.govresearchgate.net This approach utilized a novel oxime dianion coupling reaction followed by an intramolecular nitrile oxide-olefin cycloaddition. nih.govresearchgate.net

Intramolecular Nitrile Oxide Cycloaddition (INOC)

Intramolecular nitrile oxide cycloaddition (INOC) is a powerful method for the construction of cyclic systems, including those found in natural products. acs.orgresearchgate.net The synthesis of the tricyclic core of this compound has been achieved using an intramolecular nitrile oxide-olefin cycloaddition as a key step. nih.govresearchgate.netacs.org This reaction involves the cycloaddition of a nitrile oxide moiety with an alkene tethered within the same molecule, leading to the formation of a new ring and the spirocyclic system characteristic of this compound. acs.org The nitrile oxide precursor can be generated from a corresponding oxime. organicchemistrydata.orgyoutube.com

Diels-Alder Cycloaddition Reactions for Scaffold Assembly

Diels-Alder cycloaddition reactions are widely used in organic synthesis for the construction of six-membered rings. colab.ws While a Diels-Alder approach to the this compound ring system was investigated, it proved unproductive in one instance, although it led to an alternative approach involving INOC. psu.edu However, Diels-Alder cycloaddition of allylidenecyclopropane with various dienophiles has been shown to provide rapid entry into the tricyclic ring system of the illudin family with complete regioselectivity and moderate to high stereoselectivity. colab.wsresearchgate.net This suggests the potential utility of Diels-Alder reactions in assembling the core scaffold of illudins.

Enyne Ring-Closing Metathesis (EYRCM) Approaches

Enyne ring-closing metathesis (EYRCM) is a powerful cascade reaction that allows for the simultaneous formation of a ring and a new double bond from an enyne substrate. nih.gov This methodology has been explored for the synthesis of the functional AB-ring system common to the illudins. nih.govnih.gov An EYRCM cascade reaction of a trienyne substrate can generate a cyclohexenyl B-ring, which is a key part of the illudin core structure. nih.govnih.govmit.edu This approach provides a rapid method for assembling the spirocyclic core. nih.govmit.edu

Rhodium-Catalyzed 1,3-Dipolar Cycloaddition Chemistry

Rhodium-catalyzed reactions, particularly those involving the formation of rhodium carbenoids and subsequent 1,3-dipolar cycloadditions, have been applied to the synthesis of complex cyclic systems. researchgate.netresearchgate.net An approach towards the illudin family of sesquiterpenes has utilized the tandem cyclization-cycloaddition reaction of rhodium carbenoids. researchgate.netacs.org Specifically, the reaction of a rhodium carbenoid, generated from a diazo compound, with a suitable dipolarophile can lead to the formation of the illudin core structure through a 1,3-dipolar cycloaddition reaction. acs.orglookchem.comacs.org This methodology has been used in the total synthesis of illudin M, a closely related analogue of this compound. lookchem.com

Semi-Synthetic Derivatization of Natural Illudins to Yield this compound Analogues

In addition to total synthesis, semi-synthetic approaches involving the modification of naturally occurring illudins have been employed to generate analogues with potentially altered biological properties. Illudins M and S are among the most cytotoxic naturally occurring illudins, isolated from fungi such as Omphalotus illudens. nih.govnih.govresearchgate.net Semi-synthetic derivatives of illudin S, such as acylfulvene and irofulven, have been developed and have shown promising antitumor activity with improved therapeutic profiles compared to the parent natural products. nih.govnih.govresearchgate.netnih.gov While the provided sources primarily discuss semi-synthesis of acylfulvenes and irofulven from illudin S, the principle of semi-synthetic derivatization of natural illudins can be applied to generate a range of analogues, potentially including those structurally related to this compound, by modifying functional groups or the core structure of the natural product precursors. nih.govuni-hannover.depensoft.net

Development of Novel Derivatization Strategies for this compound

The development of novel derivatization strategies for this compound and its analogues is crucial for exploring their chemical reactivity and potential applications, particularly in the context of reducing toxicity while retaining or enhancing desired biological activities smolecule.comgoogle.com. This compound's reactivity is largely attributed to its electrophilic nature, readily undergoing alkylation reactions with nucleophiles, such as thiols, which can lead to the formation of DNA adducts smolecule.com. This reactivity is facilitated by the formation of reactive intermediates smolecule.com.

Research into illudin analogues, such as acylfulvenes (AFs) and irofulven, which are semi-synthetic derivatives of illudin S, has demonstrated that chemical modification can lead to improved therapeutic characteristics and reduced cytotoxicity compared to the parent compounds google.comresearchgate.netnih.gov. These modifications often involve the enone site of the illudin structure researchgate.net.

While specific "novel derivatization strategies solely for this compound" are not extensively detailed in the provided search results beyond the general approaches for illudin analogues, the principles applied to related illudins are relevant. These include modifications aimed at altering reactivity with cellular nucleophiles and improving tumor specificity smolecule.comresearchgate.netnih.gov. The synthesis of acylfulvenes, for instance, involved developing new synthetic strategies to access these derivatives and their analogues researchgate.net.

The study of this compound's interaction with thiol-containing proteins, such as glutathione reductase and thioredoxin reductase, highlights potential targets for derivatization to modulate its biological effects smolecule.com. Understanding these interactions is essential for designing less toxic derivatives that maintain antitumor activity smolecule.com.

Synthesis and Exploration of Spiro-Cyclobutane Analogues

The synthesis and exploration of spiro-cyclobutane analogues of illudins represent an effort to create compounds with modified structural and biological properties compared to the natural products which typically contain a spiro-cyclopropane ring researchgate.netacs.org. This structural variation aims to investigate the impact of the spiro- Carbocyclic ring size on cytotoxicity and other biological activities researchgate.netacs.org.

Studies have reported the synthesis of bicyclic and tricyclic illudin analogues where a spiro-cyclobutane ring replaces the spiro-cyclopropane structure researchgate.netacs.org. These spiro-cyclobutane analogues have shown lower cytotoxicity compared to their spiro-cyclopropane counterparts researchgate.netacs.org.

Another study explored the synthesis of aza analogues of illudins featuring a spirocyclopropane or bis(spirocyclopropane) structure, obtained through cycloadditions to strained methylenecyclopropanes acs.org. While these are spiro-cyclopropane examples, the methodology involving cycloaddition reactions to strained rings is relevant to the synthesis of spiro-cyclobutane systems as well.

Research findings indicate that the cytotoxicity of these spiro-cyclobutane analogues is generally less than that of the corresponding cyclopropane-containing compounds researchgate.netacs.org. This suggests that the size of the spiro- Carbocyclic ring plays a role in the biological activity of illudin analogues researchgate.netacs.org.

Preclinical Investigations of Illudin C and Analogues

In Vitro Cytotoxicity Studies in Mammalian Cell Lines

Illudins, including illudin S and its semi-synthetic derivatives like acylfulvene and irofulven (HMAF), are known for their cytotoxic properties against various human tumor cell lines in vitro. aacrjournals.orgresearchgate.netnih.gov Illudin S, for instance, exhibits cytotoxic and cytostatic effects at nanomolar concentrations in several human tumor cell lines. aacrjournals.org The cytotoxicity of illudins is thought to involve the formation of DNA and protein adducts, leading to the inhibition of DNA synthesis, cell cycle arrest, and apoptosis. aacrjournals.org

Studies have characterized the cellular accumulation and toxicity of illudin S in sensitive and non-sensitive tumor cells. Sensitive cell lines demonstrate a saturable, energy-dependent accumulation of illudins, while non-sensitive lines show minimal uptake. nih.gov The number of intracellular illudin S molecules required to kill 50% of cells varies across different tumor cell lines and correlates with the 2-hour IC50 value determined by a colony-forming assay. nih.gov

Effects on Cellular Differentiation and Metabolic Pathways (e.g., Lipolysis, Adipogenesis)

Beyond their cytotoxic effects on cancer cells, some illudin analogues have shown activity related to cellular differentiation and metabolic pathways, particularly in the context of adipogenesis and lipolysis. Illudins C2 and C3, obtained from the fungus Coprinus atramentarius, have demonstrated novel biological activities in stimulating lipolysis in differentiated 3T3-L1 adipocytes and suppressing adipogenesis in 3T3-L1 preadipocytes. nih.govacs.org

Illudins C2 and C3 exhibit a dose-dependent increase in glycerol release, indicating enhanced lipolysis, and consequently reduce intracellular lipid accumulation in 3T3-L1 adipocytes. nih.govacs.org This stimulatory effect on lipolysis is mediated, at least in part, through the cAMP-dependent protein kinase (PKA) and extracellular signal-regulated kinase (ERK) pathways. nih.govacs.org Treatment with these illudins leads to the down-regulation of perilipin and affects the levels of adipose triglyceride lipase (ATGL) and hormone-sensitive lipase (HSL). nih.govacs.org Notably, illudins C2 and C3 significantly increase PKA-mediated phosphorylation of HSL. nih.govacs.org

In 3T3-L1 preadipocytes, illudins C2 and C3 inhibit adipogenesis by down-regulating key transcription factors necessary for differentiation, including CCAAT/enhancer binding protein α (C/EBPα), CCAAT/enhancer binding protein β (C/EBPβ), and peroxisome proliferator activated receptor γ (PPARγ). nih.govacs.orgresearchgate.net This down-regulation of critical adipogenic transcription factors leads to reduced lipid accumulation by lowering adipocyte differentiation. researchgate.net These findings suggest that illudins C2 and C3 could potentially influence fat metabolism by affecting both adipocyte differentiation and fat mobilization. nih.govacs.org

In Vivo Efficacy Studies in Animal Models

Preclinical in vivo studies using animal models, particularly xenograft models, have been crucial in evaluating the antitumor efficacy of illudin C and its analogues and gaining insights into their mechanisms of tumor inhibition. acs.orglipidmaps.orgresearchgate.netnih.gov

Assessment of Tumor Growth Inhibition in Xenograft Models

Illudin analogues have demonstrated efficacy in various xenograft models, including those resistant to conventional anticancer agents. researchgate.netnih.govnih.gov For example, studies using a metastatic lung carcinoma MV522 xenograft model, which is nonresponsive to traditional chemotherapy like paclitaxel, doxorubicin, or cisplatin, have shown promising results with illudin analogues. nih.govnih.govaacrjournals.org

Acylfulvene, a semi-synthetic illudin analogue, inhibited primary tumor growth and prolonged the lifespan of tumor-bearing animals in the MV522 xenograft model when administered intraperitoneally or intravenously. nih.govaacrjournals.org The efficacy of acylfulvene in this model surpassed that of several conventional agents, including mitomycin C, cisplatin, paclitaxel, the parent compound illudin S, and dehydroilludin M. nih.govaacrjournals.org

Another analogue, hydroxymethylacylfulvene (HMAF, irofulven), was also markedly effective in the MV522 xenograft system, inducing primary tumor regression in all treated animals and significantly increasing lifespan. researchgate.netnih.gov This suggests that illudin analogues can inhibit the development of lung metastasis in models resistant to standard treatments. nih.gov

Dehydroilludin M, another analogue, also showed antitumor activity in the MV522 xenograft model, inhibiting growth and prolonging lifespan, with efficacy comparable to or exceeding several other anticancer drugs tested in this model. researchgate.net

Studies have also evaluated irofulven's activity in pancreatic carcinoma cell lines in vitro and in vivo using MiaPaCa pancreatic xenografts. iiarjournals.org Both daily and intermittent dosing schedules of irofulven demonstrated curative activity against the MiaPaCa xenografts. iiarjournals.org Combinations of irofulven with gemcitabine showed at least additive activity in vitro and marked activity in vivo against MiaPaCa xenografts. iiarjournals.org

Further in vivo studies with illudin M derivatives, such as a retinoate ester, have been explored in brain tumor models. Preliminary studies indicated that this ester could inhibit the growth of breast cancer xenografts in mice, associated with proteasome inhibition and apoptosis induction. mdpi.comacs.org Another study investigated novel illudin analogues in the MV522 xenograft model, finding that some compounds had potent antitumor activity, producing partial responses and tumor growth inhibition comparable to irofulven. google.com

Activity Against Multidrug-Resistant Tumor Phenotypes

A significant characteristic of illudins and their analogues is their retained activity against various multidrug-resistant (MDR) tumor phenotypes. lipidmaps.orgresearchgate.netnih.govnih.govaacrjournals.org Illudin S has shown cytotoxicity against a variety of MDR tumor cell lines, regardless of the specific resistance mechanism, including those mediated by gp170/mdr1, gp180/MRP, GSHTR-pi, topoisomerase I, topoisomerase II, increased DNA repair capacity, or alterations in intracellular thiol content. nih.govresearchgate.net

Acylfulvene has also demonstrated retention of in vitro activity against a variety of MDR tumor phenotypes, including those expressing gp170+, gp150+, GSHTR-Pi, topoisomerase I, and topoisomerase II mutations. nih.govaacrjournals.org This activity against MDR phenotypes is considered a promising feature of these analogues. nih.gov

Illudin S was found to be equally effective against CEM T-lymphocyte leukemia cells expressing the multidrug resistance phenotype associated with Mr 180,000 glycoprotein and their parental cell line. researchgate.net CEM cells resistant to doxorubicin, epipodophyllotoxins, and 1-beta-D-arabinofuranosylcytosine showed only a minor increase in resistance to illudin S. researchgate.net

The retained sensitivity of MDR cell lines to illudins suggests that their mechanism of action may bypass or overcome common resistance pathways utilized by cancer cells against other chemotherapeutic agents. researchgate.net

Computational Chemistry and Modeling of Illudin C Interactions

Quantum Chemical Calculations to Elucidate Reaction Mechanisms

Quantum chemical calculations are powerful tools used to investigate the electronic structure and reactivity of molecules, providing a detailed understanding of reaction pathways and transition states. In the context of illudins, including Illudin C, these calculations have been employed to shed light on their proposed mechanisms of action, particularly the ring-opening reactions of their characteristic spirocyclopropane moiety.

Studies utilizing quantum chemical methods, such as Density Functional Theory (DFT), have been applied to understand how reactions involving illudin scaffolds take place and the origins of selectivity researchgate.net. For instance, quantum chemical calculations have been used to investigate the mechanism of transition-metal-catalyzed cycloaddition reactions that can be used to synthesize illudin scaffolds or related spirocyclic compounds pku.edu.cnpku.edu.cn. These calculations can reveal the energetics of different steps in a catalytic cycle, identifying rate-determining steps and the influence of structural features like strained rings on reactivity pku.edu.cnpku.edu.cn. The release of ring strain in cyclopropyl-capped dienes, for example, has been shown by quantum chemical calculations to be a key factor driving certain cycloaddition reactions used in the synthesis of spirocyclic systems related to illudins pku.edu.cnpku.edu.cnchemrxiv.org.

Computational reaction profiles for processes like thiol attack and aromatic rearrangement involving illudin S (a related illudin) have provided insights into the selectivity and toxicity of illudin derivatives researchgate.net. Methods such as hybrid density-functional theory (HDFT), Hartree-Fock (HF), and Møller-Plesset second-order perturbation theory (MP2) have been used in these investigations researchgate.net. Solvent effects can also be explored using continuum-solvation methods in conjunction with quantum chemical calculations researchgate.net.

While specific detailed quantum chemical calculations solely focused on the reaction mechanisms of this compound itself were not extensively highlighted in the search results, the application of these methods to related illudins and synthetic routes to the illudin scaffold demonstrates their relevance and applicability to understanding this compound's reactivity and potential transformations. For example, DFT-based chemical shift calculations have been used in the total synthesis of (±)-Illudin C dntb.gov.ua.

Molecular Docking and Binding Affinity Predictions for Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation (binding pose) of a ligand (such as this compound) to a protein target and estimate the strength of the interaction (binding affinity). This approach is valuable for identifying potential biological targets and understanding the molecular basis of interactions.

Although direct molecular docking studies specifically on this compound were not prominently found, molecular docking has been extensively applied to study the interactions of related illudins, particularly illudin S and its derivatives, with various biological targets. Given the structural similarities within the illudin family, these studies provide a strong indication of the types of interactions that might be relevant for this compound.

For example, molecular docking has been used to analyze the binding site interactions and binding affinities of compounds with potential anticancer activity against targets like anaplastic lymphoma kinase (Alk), Bruton's tyrosine kinase (BTK), and discoidin domain-containing receptor 2 (DDR2) acs.org. While these studies did not involve illudins, they illustrate the general application of molecular docking in cancer research to understand ligand-protein interactions.

More directly related, molecular docking studies have been performed to identify potential inhibitors of BUB1B, a protein associated with breast cancer metastasis, from mushroom bioactive compounds, including illudin S imrpress.combiorxiv.org. These studies involved docking a library of compounds against the BUB1B receptor (PDB: 2WVI) to assess their binding affinities and identify lead compounds imrpress.combiorxiv.org. The active site of BUB1B was identified, and docking simulations revealed the binding modes and interactions of the screened compounds with residues in the active site pocket imrpress.combiorxiv.org. Binding energy values obtained from docking are used to represent the stability of the binding, with lower values indicating stronger binding affinity nih.gov.

While illudin S was included in these BUB1B docking studies, specific data on this compound's binding affinity to this or other targets were not retrieved. However, the methodology employed in these studies is directly applicable to investigating this compound's potential interactions with various proteins.

In Silico Approaches to Structure-Based Design of this compound Analogues

In silico approaches, including structure-based design, leverage computational methods to design and optimize new compounds with desired properties based on the three-dimensional structure of a target protein or known active molecules. For illudins, this involves designing analogues with potentially improved efficacy, reduced toxicity, or altered target selectivity.

The spirocyclopropane framework is a characteristic feature of illudins and is considered crucial for their biological activity, often undergoing ring-opening reactions upon interaction with nucleophiles thieme-connect.com. Computational studies have revealed that electronic and steric effects of substituents can influence the reactivity of this ring-opening reaction thieme-connect.com. This understanding, gained through computational methods, can inform the design of illudin analogues with modulated reactivity.

Efforts have been devoted to designing illudin analogues based on the proposed mechanism of action, which involves the ring-opening of the cyclopropane ring induced by nucleophilic attack thieme-connect.com. Computational studies can help predict how structural modifications to the illudin scaffold, including the cyclopropane moiety or other parts of the molecule, might affect its reactivity and interaction with biological molecules like DNA or proteins thieme-connect.com.

Structure-based design approaches can utilize information from molecular docking and molecular dynamics simulations to guide the modification of the illudin structure. By analyzing the binding poses and interactions of illudins with their targets, researchers can identify key residues or regions where modifications might enhance binding affinity or introduce selectivity.

While specific examples of in silico structure-based design of this compound analogues were not extensively detailed in the search results, the general principles of designing illudin analogues based on computational insights into their structure-activity relationships and reaction mechanisms are well-established for related illudins researchgate.netthieme-connect.com. The synthesis of spirocyclic alkenylcyclopropanes structurally related to illudins, with the intention of designing new antitumor DNA-alkylating agents, highlights the use of structural relationships and potential reactivity predicted by computational studies in the design process thieme-connect.com.

The development of semisynthetic illudin derivatives with improved therapeutic characteristics also implies the use of rational design strategies, likely informed by computational predictions of how modifications affect properties like reactivity, stability, and interaction with biological systems researchgate.net.

Future Directions and Emerging Research Avenues

Development of Advanced Synthetic Methodologies for Complex Analogues

Developing more efficient, concise, and stereoselective synthetic methodologies is crucial for accessing a wider range of complex Illudin C analogues. researchgate.netnih.gov Advanced approaches, including dipolar cyclization reactions, Pauson-Khand reactions, and enyne ring-closing metathesis, have been explored in the synthesis of illudin derivatives like acylfulvenes. researchgate.net Future research will likely focus on:

Stereoselective synthesis: Achieving precise control over the stereochemistry of multiple chiral centers in this compound analogues is essential for generating compounds with defined biological activities and potentially reduced off-target effects. ucl.ac.uk

Convergent synthesis: Designing synthetic routes where key fragments are synthesized separately and then coupled late in the synthesis can improve efficiency and allow for rapid generation of compound libraries. nih.gov

Flow chemistry and automation: Utilizing continuous flow reactors and automated synthesis platforms could enable faster optimization of reaction conditions and production of larger quantities of complex analogues.

Biocatalysis and organocatalysis: Exploring enzymatic or small-molecule organic catalysts for specific transformations within the synthetic route could offer more environmentally friendly and selective approaches.

Improved synthetic methodologies will facilitate the creation of novel this compound derivatives with tailored structural features, enabling comprehensive structure-activity relationship (SAR) studies.

Application of Multi-Omics Technologies for Deeper Mechanistic Understanding

Understanding the precise molecular mechanisms by which this compound exerts its biological effects is critical for rational drug design and development. While illudins are known to alkylate DNA and interact with thiol-containing proteins, a comprehensive picture of their cellular impact requires advanced techniques. researchgate.netresearchgate.netlipidmaps.orgdntb.gov.ua Multi-omics technologies, which involve the integrated analysis of data from genomics, transcriptomics, proteomics, and metabolomics, offer powerful tools for this purpose. frontiersin.orgopenreview.net

Applying multi-omics to this compound research could involve:

Transcriptomics: Analyzing changes in gene expression profiles in cells treated with this compound can reveal affected pathways and cellular responses.

Proteomics: Identifying and quantifying proteins that interact with this compound or whose expression levels are altered upon treatment can pinpoint direct and indirect targets. frontiersin.org Studies on related compounds like acylfulvenes have used proteomics to understand interactions with proteins like thioredoxin. dntb.gov.ua

Metabolomics: Profiling changes in cellular metabolite levels can provide insights into how this compound perturbs metabolic pathways. frontiersin.org

Genomics: Investigating genomic alterations or epigenetic modifications induced by this compound could shed light on its genotoxic effects and cellular resistance mechanisms.

Integrated analysis of these diverse datasets can provide a holistic view of this compound's mechanism of action, identifying key molecular players and pathways involved in its activity and potential toxicity. frontiersin.orgopenreview.net This approach has been used to gain insights into the mechanism of action of other compounds, revealing gene sets uniquely enriched to specific drugs. researchgate.netdntb.gov.ua

Exploration of Novel Biological Targets Beyond DNA and Thiol Proteins

While DNA alkylation and interaction with thiol proteins like thioredoxin and glutathione reductase are established mechanisms for illudins and their derivatives, exploring novel biological targets is an important avenue for future research. researchgate.netresearchgate.netlipidmaps.orgdntb.gov.ua Identifying additional targets could uncover new therapeutic opportunities and help explain the observed biological activities and selectivity profiles.

Potential areas for exploration include:

Other protein classes: Investigating interactions with enzymes, receptors, or structural proteins not previously associated with illudins.

RNA: Exploring potential binding or modification of RNA molecules, which are increasingly recognized as important drug targets.

Lipids and metabolites: Studying interactions with cellular lipids or modulation of metabolic enzymes beyond thiol proteins. frontiersin.org

Protein-protein interactions: Identifying how this compound might disrupt or modulate critical protein-protein interactions involved in cellular signaling or survival pathways.

Techniques such as activity-based protein profiling, affinity chromatography coupled with mass spectrometry, and cellular thermal shift assays (CETSA) could be employed to identify novel protein targets. Exploring the impact of this compound on various cellular processes beyond DNA repair and redox homeostasis could reveal unappreciated facets of its biology.

Rational Design of this compound Derivatives with Enhanced Specificity

A key challenge with natural product-derived compounds like illudins is often a lack of specificity, leading to off-target effects and toxicity. researchgate.netresearchgate.net Rational design of this compound derivatives aims to modify the structure to improve target specificity, enhance efficacy, and reduce toxicity. google.com This process is guided by the understanding of structure-activity relationships (SAR) and the insights gained from mechanistic studies.

Strategies for rational design include:

Structure-based design: Utilizing structural information of this compound and its targets (if available) to design derivatives that bind more selectively or with higher affinity.

Activity-based design: Designing compounds that selectively target specific enzymes or pathways identified through multi-omics or target deconvolution studies.

Prodrug strategies: Developing prodrugs that are inactive until cleaved by specific enzymes or under specific conditions prevalent in target cells or tissues, thereby improving selective delivery.

Conjugation: Attaching this compound or its derivatives to targeting moieties, such as antibodies or peptides, to selectively deliver the compound to cancer cells or other desired cell types. mdpi.com

Combinatorial chemistry and library synthesis: Generating diverse libraries of this compound analogues with systematic structural variations to explore the impact of different functional groups and scaffolds on activity and specificity.

Rational design, informed by a deeper understanding of this compound's interactions at the molecular and cellular levels, holds the promise of developing next-generation illudin-based compounds with improved therapeutic profiles.

Q & A

Q. How can researchers enhance the reproducibility of this compound’s synergistic drug combination studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.